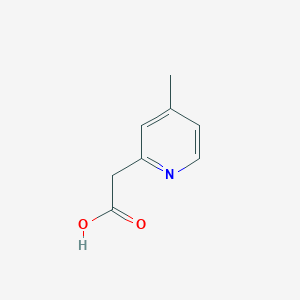
Ácido 2-(4-metilpiridin-2-il)acético
Descripción general
Descripción
2-(4-Methylpyridin-2-YL)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methyl group at the 4-position and an acetic acid moiety at the 2-position
Aplicaciones Científicas De Investigación
2-(4-Methylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpyridin-2-YL)acetic acid typically involves the alkylation of 4-methylpyridine with a suitable acetic acid derivative. One common method is the reaction of 4-methylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, yielding the desired product after purification.
Industrial Production Methods: On an industrial scale, the production of 2-(4-Methylpyridin-2-YL)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: 2-(4-Methylpyridin-2-YL)acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the acetic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(4-Methylpyridin-2-YL)carboxylic acid, while reduction could produce 2-(4-Methylpyridin-2-YL)ethanol.
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpyridin-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetic acid moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 2-(4-Methylpyridin-3-YL)acetic acid
- 2-(4-Methylpyridin-5-YL)acetic acid
- 2-(4-Methylpyridin-6-YL)acetic acid
Comparison: 2-(4-Methylpyridin-2-YL)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups on the pyridine ring. This configuration can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
2-(4-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFMZYXTLDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598546 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149605-62-9 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


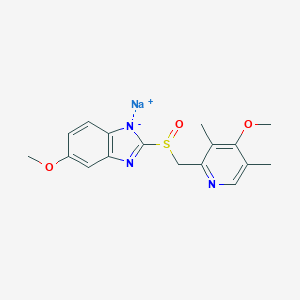


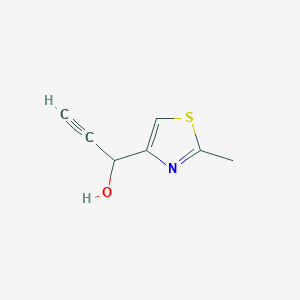
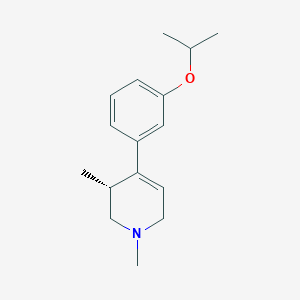
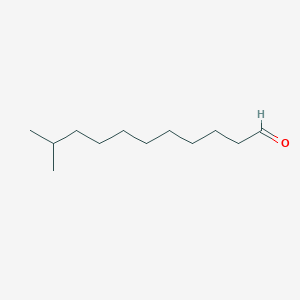
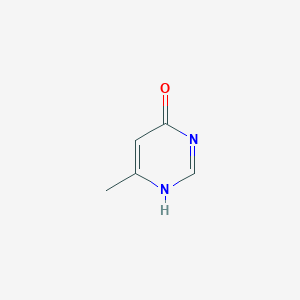


![Methyl 2-[(2E)-2-buten-1-ylamino]benzoate](/img/structure/B128133.png)



